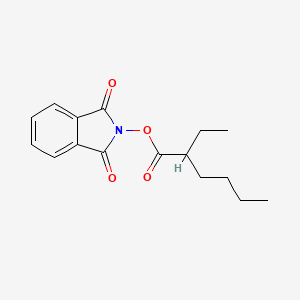

1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-ethylhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-3-5-8-11(4-2)16(20)21-17-14(18)12-9-6-7-10-13(12)15(17)19/h6-7,9-11H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFDEYBYBBYXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Phthalimide Derivatives As Advanced Organic Building Blocks

Phthalimides, which are imide derivatives of phthalic anhydride (B1165640), represent a significant class of N-heterocyclic compounds. rsc.org They are widely recognized not only for their presence in pharmaceuticals, natural products, and polymers but also for their crucial role as versatile building blocks in organic synthesis. rsc.org The inherent reactivity and structural rigidity of the phthalimide (B116566) group make it an excellent scaffold for constructing more complex molecular architectures.

The utility of phthalimides in synthesis has been recognized since the late 19th century and continues to be an active area of research. rsc.org These compounds serve as precursors for a variety of organic molecules, including primary amines, through methods like the Gabriel synthesis. wikipedia.org Their ability to be readily synthesized and subsequently transformed into other functional groups has solidified their status as advanced organic building blocks. rsc.org The lipophilic and neutral nature of phthalimides allows them to easily traverse biological membranes, a property that is particularly advantageous in the design of bioactive molecules. japsonline.com

Overview of N Substituted Phthalimide Esters in Synthetic Chemistry

N-substituted phthalimide (B116566) esters are a specific subclass of phthalimides where the nitrogen atom of the imide is attached to an ester-containing moiety. These compounds have garnered considerable attention in synthetic chemistry due to their diverse reactivity. acs.org The ester group introduces an additional site for chemical modification, expanding the synthetic possibilities beyond those of simple N-alkyl or N-aryl phthalimides.

Research has shown that N-substituted phthalimides, including those with ester functionalities, are key intermediates in the preparation of a wide range of bioactive compounds. researchgate.net The synthesis of these esters often involves the reaction of N-hydroxyphthalimide (NHPI) with a corresponding carboxylic acid, leading to the formation of an N-(acyloxy)phthalimide. acs.org These NHPI esters are particularly notable for their ability to generate radicals under various conditions, which can then participate in a multitude of synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov This reactivity has been harnessed in complex cascade annulations and in the synthesis of natural products. acs.org

Scope and Significance of Research on 1,3 Dioxoisoindolin 2 Yl 2 Ethylhexanoate

Direct Esterification Approaches Involving N-Hydroxyphthalimide

The most direct and common method for the synthesis of this compound and related N-acyloxyphthalimides is the esterification of N-hydroxyphthalimide (NHPI) with a corresponding carboxylic acid. This approach relies on the activation of the carboxylic acid to facilitate the formation of the ester linkage with the hydroxyl group of NHPI.

Carbodiimide-mediated coupling is a cornerstone of this strategy. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate the dehydration reaction between NHPI and a carboxylic acid, such as 2-ethylhexanoic acid. escholarship.orgorganic-chemistry.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of NHPI to form the desired ester and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea, DCU). organic-chemistry.org

To enhance the efficiency of the reaction and suppress the formation of common side products like N-acylureas, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added in small quantities. organic-chemistry.org The Steglich esterification, which employs the DCC/DMAP system, is particularly effective for coupling sterically hindered components and is known for its mild reaction conditions, typically proceeding at room temperature. organic-chemistry.orgorganic-chemistry.org This makes it a highly reliable method for preparing a wide array of N-acyloxyphthalimides from simple, sterically demanding, or sensitive carboxylic acids. escholarship.orgorganic-chemistry.org

For particularly challenging substrates, an alternative two-step approach involves converting the carboxylic acid to its more reactive acid chloride derivative. The acid chloride can then be coupled with the potassium salt of N-hydroxyphthalimide, sometimes in the presence of a crown ether to improve solubility and reactivity, to yield the final product. escholarship.org These esters are often stable, crystalline solids that can be purified by standard techniques like chromatography on silica (B1680970) gel. escholarship.org

Table 1: Representative Conditions for Direct Esterification of N-Hydroxyphthalimide

| Carboxylic Acid | Coupling Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Generic R-COOH | DCC | DMAP (5 mol%) | CH₂Cl₂ | 0 °C to 20 °C | Good | organic-chemistry.org |

| Generic R-COOH | DIC | None specified | Not specified | Not specified | Good | nih.gov |

| Sterically hindered R-COOH | DCC | DMAP (3-10 mol%) | Anhydrous CH₂Cl₂ | Room Temp. | High | organic-chemistry.org |

General Phthalimide N-Substitution Strategies Applicable to Ester Formation

While direct esterification of NHPI is the most straightforward route to the title compound, a broader understanding of phthalimide chemistry involves various N-substitution strategies. These methods are fundamental to the synthesis of the phthalimide core and its diverse derivatives.

Condensation Reactions of Phthalic Anhydride (B1165640) with Amines

The formation of the phthalimide ring system is classically achieved through the condensation of phthalic anhydride with a primary amine. organic-chemistry.org This reaction typically requires high temperatures and involves an initial acylation to form an intermediate phthalamic acid, which then undergoes cyclization via dehydration to yield the N-substituted phthalimide. eijppr.com This method is foundational for producing a vast range of phthalimide derivatives, though for the synthesis of N-hydroxyphthalimide, hydroxylamine (B1172632) is used in place of a primary amine. nih.gov

Gabriel Synthesis and Its Variants for N-Alkylation

The Gabriel synthesis is a landmark reaction in organic chemistry, traditionally used for the synthesis of primary amines. masterorganicchemistry.combyjus.com The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide. thermofisher.comorganic-chemistry.org The resulting N-alkylphthalimide is a stable intermediate where the phthalimide group acts as a protected form of an amine. masterorganicchemistry.com Subsequent cleavage of this intermediate, often with hydrazine (B178648) (the Ing-Manske procedure), liberates the primary amine. thermofisher.comchemistrysteps.com While this method is a cornerstone of phthalimide N-substitution, it focuses on forming an N-C bond and is not a direct route to N-acyloxy esters, which possess an N-O-C(O) linkage. It serves as a classic example of nucleophilic substitution at the phthalimide nitrogen.

Mitsunobu Reactions for N-Alkylation

The Mitsunobu reaction offers a powerful and mild method for forming bonds by coupling an alcohol with an acidic pronucleophile, including N-hydroxyphthalimide. organic-chemistry.orgnih.gov In this context, an alcohol is activated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govacs.org This activation facilitates the nucleophilic attack by N-hydroxyphthalimide, leading to the formation of an N-alkoxyphthalimide with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgacs.org This reaction is highly valued for its stereospecificity and broad substrate scope, allowing for the synthesis of various N-alkoxyphthalimides under neutral conditions. acs.orgresearchgate.net

Table 2: Comparison of N-Substitution Strategies

| Method | Reactants | Bond Formed | Primary Product Type | Key Features |

|---|---|---|---|---|

| Condensation | Phthalic Anhydride + Amine/Hydroxylamine | N-C / N-O | N-Substituted Phthalimide | High temperature, forms the core ring |

| Gabriel Synthesis | K-Phthalimide + Alkyl Halide | N-C | N-Alkyl Phthalimide | Classic route to primary amines |

Catalytic N-Alkylation and N-Acylation Methods

Modern synthetic chemistry has introduced various catalytic methods for the formation and functionalization of phthalimides. For instance, palladium-catalyzed reactions, such as carbonylative cyclizations, can be used to construct the phthalimide ring from simpler precursors like o-halobenzoic acids and amines in the presence of carbon monoxide. rsc.org Furthermore, photocatalysis has emerged as a significant tool, particularly in the context of using N-acyloxyphthalimides as precursors for alkyl radicals. acs.orgresearchgate.net These reactions, often catalyzed by ruthenium or iridium complexes, proceed via single-electron reduction of the pre-formed ester, leading to decarboxylation and radical generation. nih.govacs.org While these methods focus on the subsequent reactivity of the esters, their development underscores the importance of having efficient access to the starting N-acyloxyphthalimide compounds.

Emerging Sustainable Synthetic Approaches in Phthalimide Ester Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing phthalimide derivatives. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Microwave-assisted synthesis has been shown to significantly accelerate the condensation reaction between phthalic anhydride and amines, reducing reaction times from hours to minutes and often improving yields compared to conventional heating. eijppr.com The use of solid supports, such as montmorillonite (B579905) clay, can further enhance these reactions by providing a reusable catalyst. eijppr.com

Another sustainable strategy involves the use of green solvents. Reactions have been successfully carried out in high-temperature, high-pressure water/ethanol mixtures, which act as a clean medium for the condensation of o-phthalic acid and amines, often yielding pure crystalline products directly. rsc.org Ionic liquids have also been employed as recyclable solvents for the N-alkylation of phthalimide, offering an alternative to volatile organic compounds. organic-chemistry.orgrsc.org

Catalyst-free approaches are also gaining traction. For example, the direct condensation of sulfonamides with aldehydes has been achieved using neutral alumina (B75360) as an efficient and reusable dehydrating agent, showcasing a move away from metal catalysts or strong acids. nih.gov Such principles could be adapted for phthalimide ester synthesis. The ongoing development of photocatalytic methods, which operate at room temperature using visible light, also represents a step towards more sustainable chemical transformations. acs.org

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology utilizes the ability of polar molecules and ions to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. For the synthesis of N-acyloxyphthalimides, which are structurally analogous to this compound, microwave irradiation can significantly enhance the efficiency of the esterification process.

The general principle involves the reaction of N-hydroxyphthalimide with a suitable acylating agent, such as a carboxylic acid or acid chloride. In the case of this compound, the reactants would be N-hydroxyphthalimide and 2-ethylhexanoic acid or its corresponding acid chloride. Microwave irradiation can facilitate this condensation, often in the presence of a coupling agent or a catalyst.

While a specific microwave-assisted synthesis for this compound is not detailed in the provided literature, the synthesis of other N-substituted phthalimides and related heterocyclic compounds under microwave conditions provides a strong basis for its feasibility. nih.govnih.gov For instance, the synthesis of various heterocyclic scaffolds has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov

Table 1: Representative Microwave-Assisted Synthesis of Phthalimide Analogs and Heterocycles

| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |

| 2-Iodo-N-phenylbenzamides, Difluorocarbene precursors | Pd-catalyst | N-substituted phthalimides | Not Specified | High | rsc.org |

| 1,3-Cyclohexanediones, Dimethylformamide dimethylacetal, Cyanacetamides | Microwave irradiation | 2,5-Dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitriles | Not Specified | Not Specified | nih.gov |

| 3-(2-Thienoyl) propionic acid, Ethanol | Sulfuric acid, Microwave at 80 °C | Ethyl 3-(thiophen-2-yl) propionate | 15 min | 89% | nih.gov |

| Isatoic anhydride, Ammonium acetate, Aldehyde/Ketone | Catalyst- and solvent-free, Microwave at 70 °C | 2,3-Dihydroquinazolin-4(1H)-ones | Not Specified | Not Specified | researchgate.net |

This table is illustrative and based on analogous reactions. Specific conditions for this compound would require experimental optimization.

The data suggests that microwave-assisted protocols are highly effective for the rapid synthesis of complex heterocyclic structures. The short reaction times and high yields observed in the synthesis of related compounds strongly support the potential for developing an efficient microwave-assisted route to this compound.

Metal-Free and Water-Mediated Protocols

The development of metal-free and water-mediated synthetic methods is a significant goal in green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts and organic solvents. For the synthesis of phthalimide derivatives, several innovative metal-free approaches have been reported. acs.org

One notable metal-free strategy involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. acs.org This method provides a straightforward and scalable route to a wide range of N-aryl and N-alkyl phthalimides with high functional group tolerance and good to excellent yields. acs.org Although this specific pathway may not be the most direct for an N-acyloxyphthalimide, it highlights the feasibility of metal-free cyclization reactions to form the phthalimide core.

Furthermore, water-mediated synthesis has gained traction. While a nano-Cu2O catalyzed synthesis of phthalimides in water has been reported, the focus of this section is on strictly metal-free protocols. acs.org The general principle of using water as a solvent takes advantage of its unique properties, such as high polarity and the hydrophobic effect, to promote organic reactions.

For the synthesis of this compound, a plausible metal-free approach would be the direct condensation of N-hydroxyphthalimide with 2-ethylhexanoic acid. This reaction can be facilitated by non-metallic catalysts or simply by heating in a suitable solvent, potentially including water, to drive the dehydration process. The use of carbodiimides as coupling agents represents a common metal-free method for forming the ester linkage in N-acyloxyphthalimides. escholarship.org

Table 2: Examples of Metal-Free Synthesis of Phthalimide Analogs

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free | N-aryl and N-alkyl phthalimides | Good to high | acs.org |

| Carboxylic acids, N-hydroxyphthalimide | Carbodiimide-mediated coupling | (N-acyloxy)phthalimides | High | escholarship.org |

| Acid chlorides, Potassium salt of N-hydroxyphthalimide | Crown ether | (N-acyloxy)phthalimides | High | escholarship.org |

| 2-Aryl-aziridines, Carbon dioxide | Diethylammonium iodide | 5-Aryl-2-oxazolidinones | Good to high | rsc.org |

This table showcases general metal-free strategies applicable to the synthesis of the phthalimide framework and related N-O bond formations.

These metal-free methods offer significant advantages in terms of environmental impact and cost-effectiveness. The development of a water-mediated, metal-free synthesis for this compound would represent a substantial advancement in the sustainable production of this class of compounds.

Role as a Redox-Active Ester in Radical Chemistry

N-hydroxyphthalimide esters are recognized as powerful precursors for generating alkyl radicals. beilstein-journals.orgnih.govacs.org Their function as "redox-active esters" is central to their utility, allowing for the conversion of the parent carboxylic acid into a reactive radical species under relatively mild conditions. beilstein-journals.orgnih.gov This reactivity is attributed to the inherent properties of the N-O bond within the phthalimide structure. nih.gov

The key activation step for NHP esters like this compound is a single-electron transfer (SET) process. beilstein-journals.orgnih.govacs.org These esters are designed to undergo facile reductive fragmentation. acs.org The SET reduction can be initiated through various methods, including thermal, photochemical, or electrochemical means. beilstein-journals.orgnih.govacs.org Upon receiving an electron from a donor (such as a photocatalyst, an electrode, or a metal reductant), the NHP ester forms a radical anion intermediate. beilstein-journals.orgccspublishing.org.cn This intermediate is unstable and rapidly undergoes fragmentation through the cleavage of the weak N–O bond and subsequent expulsion of carbon dioxide (CO2), a process known as decarboxylative fragmentation. beilstein-journals.orgnih.govacs.org This sequence efficiently transforms the carboxyl group into a carbon-centered radical. beilstein-journals.orgnih.govresearchgate.net The versatility of this activation is enhanced by factors like the choice of electron donor and the presence of Brønsted or Lewis acids, which can influence the reaction conditions and control reactivity. beilstein-journals.orgnih.gov

Following the SET-initiated fragmentation, a carbon-centered radical is generated from the alkyl portion of the ester. beilstein-journals.orgacs.org In the case of this compound, this process results in the formation of a 2-ethylhexyl radical. This radical species is capable of participating in a wide array of subsequent transformations. beilstein-journals.orgnih.gov The generation of alkyl radicals from NHP esters has been leveraged in numerous synthetic applications, including radical additions and cyclizations. beilstein-journals.orgnih.gov The ability to generate specific alkyl radicals, such as the 2-ethylhexyl radical, from stable and abundant carboxylic acid precursors is a significant advantage of this methodology. organic-chemistry.orgrsc.org This approach avoids the use of more hazardous reagents traditionally employed for radical generation. beilstein-journals.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Phthalimide Esters

The alkyl radicals generated from NHP esters are highly valuable in transition metal-catalyzed cross-coupling reactions. beilstein-journals.org Nickel catalysis, in particular, has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds using these radical precursors. nih.govorganic-chemistry.orgnih.govcornell.edu

Nickel catalysts are highly effective in mediating the coupling of alkyl radicals derived from NHP esters with various Csp2-hybridized partners, such as aryl and vinyl halides. organic-chemistry.orgnih.govorganic-chemistry.orgcornell.edu This allows for the construction of Csp2-Csp3 bonds, a common structural motif in pharmaceuticals and complex organic molecules. nih.govorganic-chemistry.org These reactions, often termed cross-electrophile or reductive couplings, typically employ a stoichiometric reductant like zinc or manganese powder, or an organic reductant, to facilitate both the generation of the alkyl radical and the turnover of the nickel catalytic cycle. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govcornell.edu An important feature of this method is its high functional group tolerance, allowing for the coupling of substrates bearing sensitive groups like ketones, esters, and nitriles. organic-chemistry.orgorganic-chemistry.orgnih.gov Enantioselective versions of these reactions have also been developed, enabling the synthesis of chiral molecules with high enantiomeric excess. nih.govorganic-chemistry.orgcornell.eduacs.org

Table 1: Examples of Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling Reactions

| Alkyl NHP Ester Type | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Primary, Secondary, Methyl | Aryl Iodides | Nickel / Zn reductant | No photocatalyst or light needed. | organic-chemistry.orgnih.gov |

| Benzylic, α-alkoxy | Vinyl Bromides | Nickel / TDAE reductant | Enantioselective, >90% ee. | nih.govorganic-chemistry.orgcornell.edu |

| Primary, Secondary, Tertiary | Bromoalkynes | Nickel / Mn reductant | First C(sp)-C(sp3) cross-electrophile coupling. | nih.govdntb.gov.ua |

| Tertiary | Aryl Halides | Nickel / Electrochemical | Forms quaternary carbon centers. | nih.govrsc.org |

The versatility of NHP esters as radical precursors extends to a variety of specific decarboxylative transformations.

Decarboxylative Arylation: This process involves the nickel-catalyzed coupling of an NHP ester with an aryl iodide or bromide to form an alkylated arene. acs.orgorganic-chemistry.orgnih.govwisc.edu The reaction proceeds efficiently without the need for light or a photocatalyst, using zinc as a reducing agent. organic-chemistry.orgnih.gov This method is complementary to photoredox approaches and offers a scalable alternative for creating Csp2-Csp3 linkages. acs.orgorganic-chemistry.org

Decarboxylative Alkynylation: A novel method for synthesizing internal alkynes involves the nickel-catalyzed decarboxylative coupling of NHP esters with bromoalkynes. nih.govdntb.gov.uathieme-connect.com This reductive cross-electrophile coupling is notable as the first to use a C(sp)-hybridized electrophile. nih.govdntb.gov.ua The reaction tolerates a broad range of functional groups and proceeds without a photocatalyst or strong oxidant. nih.govnih.gov

Decarboxylative Borylation: Alkylboronic esters, which are important building blocks in organic synthesis, can be prepared via the decarboxylative borylation of NHP esters. ccspublishing.org.cn This transformation can be achieved using various methods, including transition-metal catalysis, photo-induced protocols, and electrochemical approaches. ccspublishing.org.cnorganic-chemistry.orgorganic-chemistry.org For instance, an electrochemically promoted method allows for the reaction to proceed under mild conditions in an undivided cell without the need for transition-metal or photoredox catalysts. ccspublishing.org.cn

The mechanism of nickel-catalyzed cross-couplings involving NHP esters is a subject of detailed study. acs.orgorganic-chemistry.orgnih.govacs.org It is generally accepted that the NHP ester is reduced to generate an alkyl radical, phthalimide, and CO2. acs.org In cross-electrophile couplings, the reaction is often proposed to proceed via a radical-chain mechanism. acs.orgorganic-chemistry.org

A plausible catalytic cycle for a nickel-catalyzed reductive coupling involves several key steps. nih.govacs.org A low-valent nickel(I) species, generated by reduction of a Ni(II) precursor, can activate an electrophile like an aryl or vinyl halide. nih.gov Separately, the NHP ester is reduced (either by the metal reductant or the nickel catalyst itself) to generate the free alkyl radical. organic-chemistry.orgnih.gov This cage-escaped radical is then captured by an organonickel(II) intermediate. organic-chemistry.orgnih.govacs.org The final C-C bond is formed through reductive elimination from a resulting nickel(III) species, regenerating a Ni(I) complex that continues the catalytic cycle. nih.govacs.org

Mechanistic studies, including radical trapping experiments, have confirmed the presence of free radical intermediates in these transformations. ccspublishing.org.cnorganic-chemistry.orgthieme-connect.com For example, the addition of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) during the reaction leads to the formation of a trapped alkyl radical adduct, supporting a radical-based pathway. ccspublishing.org.cnthieme-connect.com The specific mechanism can vary depending on the reaction conditions, such as the choice of reductant and electrophile, sometimes involving distinct modes of activation for each coupling partner. nih.gov

Electrochemical Transformations of N-Hydroxyphthalimide Esters

Electrochemical methods have become a prominent strategy for leveraging the reactivity of NHPI esters like this compound. rsc.org These techniques offer a sustainable approach to organic synthesis by generating reactive intermediates under mild conditions, often avoiding the need for harsh reagents or expensive metals. rsc.orgrsc.org The core of this reactivity lies in the single-electron transfer (SET) to the NHPI ester, which initiates a cascade leading to the formation of a valuable alkyl radical. nih.govrsc.org

The electrochemical reduction of N-hydroxyphthalimide esters is a powerful method for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgrsc.org This process typically involves the cathodic reduction of the NHPI ester to produce an alkyl radical, which can then be intercepted by various coupling partners. rsc.org

A notable application is the nickel-catalyzed cross-electrophile coupling of NHPI esters with aryl iodides. acs.orgnih.gov This transformation enables the formation of C(sp³)–C(sp²) bonds without the need for photocatalysts or light, relying instead on a nickel catalyst and a zinc reducing agent. acs.orgnih.gov The reaction demonstrates broad applicability, successfully coupling methyl, primary, and secondary alkyl groups with aryl iodides in good yields. acs.org For instance, the coupling of various NHPI esters with aryl iodides using a (dtbbpy)NiBr₂ catalyst and zinc powder in DMA solvent has been shown to be effective. nih.gov

Beyond C-C bond formation, electrochemical methods facilitate the creation of C-O bonds. An electrochemically induced reaction between alkenes with allylic hydrogen atoms and N-hydroxyphthalimide (NHPI) results in a cross-dehydrogenative C–O coupling. nih.gov This process, carried out in an undivided electrochemical cell, generates a phthalimide-N-oxyl (PINO) radical from NHPI. nih.gov This radical abstracts a hydrogen atom from the allylic position of the alkene, and the resulting carbon-centered radical is intercepted, leading to N-allyloxyphthalimide products with yields up to 79%. nih.gov

The versatility of these electrochemical methods is further highlighted by their application in synthesizing complex molecules, including derivatives of amino acids and cholic acid, demonstrating compatibility with sensitive functional groups like unprotected alcohols. nih.gov

Table 1: Examples of Electrochemical C-C and C-O Bond Formation Reactions

| Reaction Type | NHPI Ester Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| C(sp³)–C(sp²) Cross-Coupling acs.orgnih.gov | NHP ester of 4-phenylbutanoic acid | Aryl Iodide | (dtbbpy)NiBr₂, Zn, DMA | Alkylated Arene | High |

| C(sp³)–C(sp²) Cross-Coupling nih.gov | O-acetyl N-hydroxyphthalimide | Aryl Iodide | (dtbbpy)NiBr₂, Zn, DMA | Methylated Arene | High |

| C(sp³)–C(sp²) Cross-Coupling nih.gov | Aspartic acid NHP ester | Aryl Iodide | (dtbbpy)NiBr₂, Zn, DMA | Phenylalanine derivative | High |

| C–O Cross-Dehydrogenative Coupling nih.gov | N-Hydroxyphthalimide (precursor) | Cyclooctene | Carbon felt anode, Pt cathode | N-allyloxyphthalimide | 68 |

The electrochemical transformations of N-hydroxyphthalimide esters are fundamentally radical reactions. nih.gov The key step is the generation of alkyl radicals through a process initiated by single-electron transfer (SET) and subsequent decarboxylation. rsc.orgrsc.org

The general mechanism under electrochemical conditions involves the following key steps:

Reductive Activation : The NHPI ester undergoes reduction at the cathode via a single-electron transfer (SET), forming a radical anion. beilstein-journals.orgnih.govnih.gov

Fragmentation : This highly unstable radical anion rapidly fragments, cleaving the N–O bond and releasing a carboxylate radical and a phthalimide anion. beilstein-journals.org

Decarboxylation : The carboxylate radical quickly loses a molecule of carbon dioxide (CO₂) to generate the desired alkyl radical (R•). rsc.orgnih.gov

Radical Coupling : The newly formed alkyl radical can then engage in various bond-forming reactions, such as addition to an alkene or coupling with another radical or an organometallic species. beilstein-journals.orgnih.gov

Mechanistic studies and radical-trapping experiments have confirmed the involvement of alkyl radicals in these pathways. rsc.org For example, in Minisci-type additions, an electrochemically generated alkyl radical attacks a protonated quinoline (B57606) to form a radical cation intermediate, which ultimately leads to the functionalized product. nih.gov The versatility of this radical generation method allows for a range of transformations, including Giese-type additions and the synthesis of fluorenones from aroylhydrazides via in situ generated acyl radicals. nih.govrsc.orgresearchgate.net

Table 2: Key Steps in the Electrochemical Radical Generation from NHPI Esters

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. SET Reduction | The NHPI ester accepts an electron from the cathode. | NHPI ester radical anion |

| 2. N-O Bond Cleavage | The radical anion fragments, breaking the weak N-O bond. | Phthalimide anion + Carboxylate radical |

| 3. Decarboxylation | The carboxylate radical rapidly loses CO₂. | Alkyl radical (R•) + CO₂ |

Other Reactive Transformations and Derivatizations

Beyond direct electrochemical activation, NHPI esters can undergo other valuable transformations. These methods often still rely on the generation of radical intermediates but utilize different initiation strategies.

One significant transformation is the zinc-mediated decarboxylative carbagermatranation of aliphatic NHPI esters. nih.govrsc.org This reaction proceeds without the need for nickel catalysis or photocatalysis, using zinc powder as the reductant to generate alkyl carbagermatranes. nih.gov Mechanistic studies indicate that this process involves the formation of an alkylzinc intermediate. nih.govrsc.org This method is notable for its compatibility with substrates containing aryl and alkyl bromides and iodides, which remain intact during the reaction, allowing for subsequent derivatizations like Suzuki cross-coupling. nih.gov

Photocatalysis represents another major avenue for the transformation of NHPI esters. researchgate.net These reactions use light and a photocatalyst to initiate the single-electron transfer needed for radical generation. researchgate.net This approach has been widely applied in various alkylation reactions. researchgate.net The NHP esters are highly photoactive and serve as excellent precursors for alkyl radicals, which can then be used in transformations like Giese-type additions and arylations. researchgate.net

Furthermore, derivatization of the N-hydroxyphthalimide core itself can be used to control reactivity. For example, using electron-rich derivatives like 4-methyl-N-hydroxyphthalimide can result in redox-active esters with lower reduction potentials. This modification helps to suppress side reactions by lowering the concentration of the generated alkyl radical, proving effective for coupling less reactive partners or constructing sterically hindered C(sp³)-C(sp³) bonds.

Table 3: Overview of Other Transformations

| Transformation | Reagents/Conditions | Key Intermediate | Application |

|---|---|---|---|

| Decarboxylative Carbagermatranation nih.govrsc.org | Zinc powder | Alkylzinc reagent | Synthesis of alkyl carbagermatranes |

| Photocatalytic Alkylation researchgate.net | Photocatalyst, Light | Alkyl radical | General alkylation, Arylation, Giese-type addition |

| Reactivity Control via Derivatization | 4-methyl-N-hydroxyphthalimide | Alkyl radical | C(sp³)-C(sp³) cross-coupling with less reactive substrates |

In Vitro Biological Activity and Molecular Interaction Studies of Phthalimide Esters

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Without experimental data on the biological activity of 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate (B8288628) and its comparison with structurally similar compounds, a structure-activity relationship (SAR) analysis at the molecular level cannot be conducted.

Computational Chemistry and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl 2 Ethylhexanoate and Analogs

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional structure, stability, and electronic properties of 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate (B8288628) and its analogs. Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for these investigations, providing a good balance between accuracy and computational cost. ufms.brnih.govnih.gov

Studies on analogous isoindoline-1,3-dione derivatives have utilized DFT calculations to determine optimized geometries, including key bond lengths and angles. For instance, in a related (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations showed a good correlation between the calculated and crystallographically determined structures. nih.gov The isoindoline-1,3-dione group, a core component of the target molecule, is generally found to be planar or near-planar. nih.govresearchgate.net

The electronic properties of these molecules are often analyzed using Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. nih.gov In one study on a phthalimide (B116566) derivative, the HOMO was found to be localized over a substituted aromatic ring, while the LUMO was primarily located on the indole (B1671886) side of the molecule. nih.gov This separation of frontier orbitals can dictate the sites of electrophilic and nucleophilic attack.

Below is an interactive data table with representative calculated structural parameters for an analogous isoindoline-1,3-dione derivative, providing an approximation of the geometry of the phthalimide moiety in 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate. nih.gov

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in elucidating the complex reaction mechanisms involving N-substituted phthalimides, particularly N-acyloxyphthalimides, which are close analogs of this compound. These compounds are known to be precursors for radical reactions. beilstein-journals.orgnih.gov

A key mechanistic feature of N-hydroxyphthalimide (NHPI) esters is their ability to undergo reductive decarboxylative fragmentation to generate alkyl radicals. beilstein-journals.orgacs.org This process can be initiated under thermal, photochemical, or electrochemical conditions. beilstein-journals.orgacs.org Computational studies, often using DFT, have been employed to investigate the energetics of these pathways. The reaction typically proceeds via a single-electron transfer (SET) to the NHPI ester, forming a radical anion. This intermediate then fragments through N–O bond cleavage and decarboxylation to produce an alkyl radical, carbon dioxide, and the phthalimidyl anion. beilstein-journals.org

For example, computational studies on the N-hydroxyphthalimide-catalyzed aerobic oxidative cleavage of alkenes have demonstrated that the reaction proceeds through the formation of alkoxyl radicals rather than a previously proposed mechanism involving a dioxetane ring. nih.govresearchgate.net The calculated activation barriers for the formation of alkoxyl radicals were found to be significantly lower (around 13 kcal/mol) than those for the dioxetane pathway (over 50 kcal/mol). nih.gov

Furthermore, theoretical studies have explored the mechanism of cross-coupling reactions involving NHPI esters. While detailed mechanisms are not always fully elucidated experimentally, it is generally accepted that the reduction of the NHP ester to form an alkyl radical is a crucial step. acs.org Computational investigations can help to model the transition states and intermediates involved in these complex transformations, providing insights into the role of catalysts and reaction conditions. nih.gov The cleavage of the N-O bond is a recurring theme in the reactivity of these compounds, and computational studies have been vital in understanding the factors that promote this cleavage, such as the influence of Brønsted and Lewis acids. beilstein-journals.orgnih.govorganic-chemistry.orgmdpi.comunc.edunih.gov

Prediction of Reactivity and Interaction Profiles

Computational chemistry offers powerful tools for predicting the reactivity and interaction profiles of molecules like this compound. By calculating various quantum chemical descriptors, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models and to perform molecular docking simulations to predict how a molecule will interact with biological targets. ufms.br

DFT-based reactivity descriptors, such as HOMO and LUMO energies, electronegativity, chemical hardness, and electrophilicity index, can be used to model and predict the biological activity of a series of related compounds. ufms.br For instance, in a study of phthalimide congeners with hypolipidemic activity, these descriptors were used to build a predictive QSAR model. ufms.br Such models can guide the design of new derivatives with enhanced activity.

Molecular docking is another computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. mdpi.comacs.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For phthalimide derivatives, docking studies have been used to investigate their binding modes with various enzymes, such as the cytochrome bc1 complex in Plasmodium falciparum and human neutrophil elastase. acs.orgresearchgate.netnih.gov These studies can identify key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity and selectivity. nih.govnih.gov

For example, in a study of phthalimide derivatives as potential inhibitors of the TGF-β protein, molecular docking simulations identified promising candidates by evaluating their binding affinities and interactions with key amino acid residues in the active site. mdpi.com The results of these simulations can then be used to prioritize compounds for experimental testing. The combination of QSAR modeling and molecular docking provides a comprehensive in silico approach to understanding and predicting the reactivity and interaction profiles of novel compounds. ufms.br

Future Research Directions and Unexplored Avenues for 1,3 Dioxoisoindolin 2 Yl 2 Ethylhexanoate

Development of Novel Sustainable Synthetic Routes

The pursuit of environmentally benign chemical manufacturing necessitates the development of sustainable synthetic methodologies for 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate (B8288628). Current synthetic approaches for related phthalimide (B116566) esters often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of greener synthetic pathways.

Key areas for exploration include:

Enzymatic Synthesis: The use of lipases or other ester-forming enzymes could offer a highly selective and environmentally friendly route to 1,3-Dioxoisoindolin-2-yl 2-ethylhexanoate. This would involve the direct esterification of N-hydroxyphthalimide with 2-ethylhexanoic acid or its simple ester derivatives.

Mechanochemical Synthesis: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, could significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow reactors can offer improved heat and mass transfer, leading to higher yields, shorter reaction times, and enhanced safety for the synthesis of this compound.

Bio-based Feedstocks: Research into the production of phthalic anhydride (B1165640) and 2-ethylhexanoic acid from renewable biomass sources would contribute to a fully sustainable lifecycle for the target molecule.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Research Focus |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst. | Enzyme screening, optimization of reaction parameters (pH, temperature), enzyme immobilization. |

| Mechanochemical Synthesis | Reduced solvent waste, potential for new solid-state phases. | Optimization of milling parameters, investigation of reaction mechanisms. |

| Flow Chemistry | Improved process control, enhanced safety, scalability. | Reactor design, optimization of flow rates and residence times. |

Expansion of Catalytic Applications and Mechanistic Studies

The structural similarity of this compound to N-hydroxyphthalimide (NHPI) esters suggests its potential as a precursor for catalytic applications, particularly in the realm of radical chemistry. NHPI esters are known to generate radicals under photoredox or thermal conditions. nih.govnih.govambeed.com

Future research should focus on:

Photoredox Catalysis: Investigating the ability of this compound to act as a precursor to the 2-ethylhexanoyl radical under visible-light photoredox conditions. This could enable its use in a variety of C-C and C-heteroatom bond-forming reactions. nih.gov

Oxidation Catalysis: Exploring its potential as a co-catalyst in aerobic oxidation reactions, analogous to the role of NHPI. The 2-ethylhexanoate moiety may influence its solubility and reactivity in non-polar media.

Mechanistic Elucidation: Detailed mechanistic studies, including transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling, will be crucial to understand the generation and reactivity of any radical intermediates derived from this compound.

Exploration of Advanced Material Science Applications

The phthalimide moiety is a known building block for robust, high-performance polymers. bldpharm.commdpi.comnih.gov The incorporation of this compound into polymeric structures could lead to novel materials with tailored properties.

Unexplored avenues in this area include:

Redox-Active Polymers: The phthalimide group can undergo reversible reduction, making it a candidate for redox-active materials in organic batteries. bldpharm.commdpi.comnih.gov Future work could involve the synthesis of polymers containing the this compound unit and the characterization of their electrochemical properties.

Functional Coatings: The 2-ethylhexanoate group could enhance the solubility and processability of phthalimide-based polymers, making them suitable for the development of functional coatings with specific thermal or optical properties.

Self-Assembling Materials: The interplay between the rigid phthalimide core and the flexible 2-ethylhexanoate chain could lead to interesting self-assembly behaviors in the solid state or in solution, paving the way for the design of novel supramolecular structures.

Table 2: Potential Material Science Applications and Key Properties for Investigation

| Application Area | Relevant Properties of this compound | Future Research Directions |

|---|---|---|

| Redox-Active Polymers | Reversible redox behavior of the phthalimide core. | Synthesis of polymers, electrochemical characterization, battery performance testing. bldpharm.commdpi.comnih.gov |

| Functional Coatings | Solubility, film-forming properties, thermal stability. | Polymerization studies, thin-film fabrication and characterization. |

Deeper Investigation into Molecular-Level Biological Interactions

Phthalimide derivatives are known to exhibit a wide range of biological activities. While no specific biological data exists for this compound, its structural components suggest that it may interact with biological targets.

Future research in this domain should entail:

Computational Docking Studies: In silico screening of this compound against a panel of known protein targets for phthalimides (e.g., enzymes, receptors) could predict potential biological activities and guide experimental work.

Enzyme Inhibition Assays: Based on docking results, in vitro assays could be performed to determine if the compound inhibits specific enzymes, such as cyclooxygenases or various hydrolases.

Biophysical Interaction Studies: Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of the compound with purified proteins.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound, with modifications to both the phthalimide and the ester moieties, would be essential to establish clear structure-activity relationships.

Table 3: Common Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-hydroxyphthalimide (NHPI) |

| Phthalic anhydride |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3-dioxoisoindolin-2-yl 2-ethylhexanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 2-ethylhexanoic acid derivatives with phthalimide precursors. Key steps include:

- Esterification : Use of acid chlorides (e.g., 2-ethylhexanoyl chloride) under anhydrous conditions with catalysts like DMAP .

- Protection/Deprotection : Phthalimide groups require careful handling to avoid hydrolysis; inert atmospheres (N₂/Ar) are recommended .

- Optimization : Factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) can identify critical parameters for yield improvement .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond at ~1.21 Å, isoindoline ring planarity) to confirm molecular geometry .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for ethylhexanoate methyl groups (δ ~0.8–1.5 ppm) and isoindolinone aromatic protons (δ ~7.5–8.3 ppm) .

- FT-IR : Validate ester C=O stretches (~1740 cm⁻¹) and phthalimide carbonyls (~1700 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| X-ray | Space group P2₁/c, Z = 4 | Confirm crystal packing |

| ¹H NMR | δ 1.2–1.4 (m, CH₂) | Ethylhexanoate chain validation |

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Hydrolysis Sensitivity : Avoid aqueous solutions at high pH; stability tests in DMSO or THF show <5% degradation over 72 hours .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~180°C; store below 4°C in amber vials .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G**) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; prioritize substituents improving binding affinity .

- Case Study : Derivatives with electron-withdrawing groups on the isoindolinone ring showed 30% higher inhibitory activity in silico .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for phthalimide-based esters?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C/¹³C-labeled substrates to identify rate-determining steps .

- In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediates (e.g., acyloxy radicals) during esterification .

- Statistical Analysis : Apply ANOVA to isolate variables (e.g., solvent dielectric constant) causing divergent outcomes in literature .

Q. How can researchers optimize solvent systems for green synthesis of this compound?

- Methodological Answer :

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify bio-based solvents (e.g., cyclopentyl methyl ether) with comparable polarity to DCM .

- Lifecycle Assessment (LCA) : Quantify E-factors and atom economy; solvent recycling protocols reduce waste by 40% .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

- Methodological Answer :

- Source of Variation : Impurities (e.g., residual DMF) or tautomerism in the isoindolinone ring .

- Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

- Deuterated Solvent Consistency : Use DMSO-d₆ for comparative studies to standardize peak shifts .

Methodological Resources

- Experimental Design : Refer to CRDC subclass RDF2050112 for reactor design principles .

- Safety Protocols : Follow ISO 11014 guidelines for peroxoic acid derivatives (e.g., PPE requirements) .

- Theoretical Frameworks : Align with ICReDD’s reaction path search methods for iterative computational-experimental workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.